molecular formula C16H20N2O B2599262 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide CAS No. 1396866-24-2

2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

Cat. No.: B2599262
CAS No.: 1396866-24-2
M. Wt: 256.349
InChI Key: WTJLTROEQRFEPO-UHFFFAOYSA-N
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Description

2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is a benzamide derivative characterized by a methyl-substituted benzoyl group linked to a pyrrolidine-containing alkyne chain.

Properties

IUPAC Name

2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-14-8-2-3-9-15(14)16(19)17-10-4-5-11-18-12-6-7-13-18/h2-3,8-9H,6-7,10-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJLTROEQRFEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC#CCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Alkyne Chain: The alkyne chain is introduced via coupling reactions, such as Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Benzamide Core: The benzamide core is formed through the reaction of a benzoyl chloride with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The alkyne chain can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to form alkanes or alkenes.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: It is used to study the interactions of small molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and alkyne chain contribute to its binding affinity and specificity. The compound may inhibit or activate its target by mimicking natural substrates or by binding to allosteric sites.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in KOR Antagonist Development

The compound shares structural motifs with clinically studied KOR antagonists, such as JNJ-67953964 (CERC-501) and PF-04455242 , which are also benzamide derivatives or contain pyrrolidine moieties (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Clinical Status
2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide Benzamide + pyrrolidine-alkyne Methyl benzoyl, pyrrolidine, alkyne Preclinical (inferred)
JNJ-67953964 (CERC-501) Benzamide + pyrrolidine-phenoxy Fluoro-benzamide, dimethylphenyl-pyrrolidine Phase II/III trials
PF-04455242 (Pfizer) Propan-1-amine + biphenyl-sulfonyl Pyrrolidine-sulfonyl, biphenyl Preclinical/Phase I
BTRX-335140 Quinoline + piperidine-oxadiazole Ethyl-fluoro-quinoline, oxadiazole Clinical trials

Key Observations :

  • Pyrrolidine Role : The pyrrolidine group in 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide and JNJ-67953964 may enhance receptor binding affinity, as pyrrolidine is a common pharmacophore in KOR antagonists .

Pharmacological and Selectivity Profiles

Receptor Selectivity
  • PF-04455242 : Shows moderate selectivity for KOR but exhibits partial agonist activity at μ-opioid receptors at high concentrations .
  • 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide : Inferred to prioritize KOR selectivity due to structural alignment with JNJ-67953964, though experimental data are lacking.
Duration of Action
  • BTRX-335140: Designed for a "medication-like" duration (hours) versus older antagonists like norBNI, which block KOR for weeks .
  • Target Compound: The alkyne chain may reduce brain retention compared to norBNI’s long-acting effects, but this requires validation .

Biological Activity

2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is C14H22N2OC_{14}H_{22}N_{2}O, with a molecular weight of approximately 266.341 g/mol. The compound features a pyrrolidine ring, which is known for its role in enhancing the biological activity of various drugs.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including:

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structural motifs exhibit significant inhibitory effects on various cancer cell lines. For instance, the compound's ability to induce multipolar mitosis in centrosome-amplified cancer cells suggests a potential mechanism for its anticancer activity .
    • A recent study highlighted that derivatives of benzamide, particularly those targeting the HSET (KIFC1) protein, demonstrated micromolar inhibition in vitro, leading to cell death in specific cancer types .
  • Enzyme Inhibition :
    • The compound's structure allows it to interact with specific enzymes crucial for cancer cell survival. For example, modifications in the linker position of similar compounds have shown to enhance selectivity and potency against mitotic kinesins like Eg5 and HSET .
  • Cellular Mechanisms :
    • The induction of apoptosis through the activation of caspases has been observed in related compounds. This mechanism is vital for the therapeutic efficacy of anticancer agents, as it leads to programmed cell death in malignant cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Anticancer ActivityInhibition of HSET
Enzyme InhibitionKinesin Eg5
Apoptosis InductionCaspase Activation

Case Study: HSET Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers reported on the synthesis and evaluation of various benzamide derivatives, including those structurally related to 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide. These compounds were shown to effectively inhibit HSET in vitro, leading to an increase in multipolar mitotic spindles in treated cancer cells. This finding underscores the potential of this compound in targeting cancers characterized by centrosome amplification .

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